2-methoxy-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide
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Overview
Description
2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms. This inhibition disrupts critical biological processes, leading to the death of the target cells .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide include:
2-((6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide: This compound shares a similar triazine core but differs in its substituents, leading to different chemical and biological properties.
4-hydroxy-2-quinolones: These compounds have a different core structure but exhibit similar biological activities, such as antimicrobial properties. The uniqueness of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13N5O3 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-methoxy-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide |
InChI |
InChI=1S/C12H13N5O3/c1-7-10(18)13-12(16-14-7)17-15-11(19)8-5-3-4-6-9(8)20-2/h3-6H,1-2H3,(H,15,19)(H2,13,16,17,18) |
InChI Key |
VMBOJZXOSDYNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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